Cox-2/NO-IN-1

Description

Overview of Cyclooxygenase Isoforms (COX-1 and COX-2)

The cyclooxygenase enzyme exists in two primary isoforms, COX-1 and COX-2, which, despite sharing a high degree of homology and catalyzing the same reaction, exhibit crucial differences in their expression, regulation, and biological functions. ipinnovative.comnih.govsrce.hr

A key distinction between the two isoforms lies in their expression patterns. endocrine-abstracts.org COX-1 is generally considered a "housekeeping" or constitutive enzyme, meaning it is continuously expressed in most tissues under normal physiological conditions. nih.govpnas.orgcapes.gov.brpnas.org It plays a vital role in maintaining homeostasis, including the protection of the gastrointestinal mucosa, regulation of renal blood flow, and platelet aggregation. nih.govsrce.hrredalyc.orgscielo.org.co

In contrast, COX-2 is typically an inducible enzyme. nih.govpnas.org Its expression is usually low or undetectable in most normal tissues but is significantly upregulated by inflammatory stimuli, cytokines, and growth factors at sites of inflammation and disease. pnas.orgredalyc.orgresearchgate.net Consequently, COX-2 is primarily associated with pathological processes such as inflammation, pain, and fever. nih.govnih.gov This distinction is not absolute, as constitutive COX-2 expression is observed in specific tissues like the brain and kidneys, where it contributes to normal function, and COX-1 levels can also increase in response to certain stimuli. nih.govredalyc.orgscielo.org.cojpp.krakow.pl

Table 1: Comparison of COX-1 and COX-2 Isoforms

| Feature | COX-1 | COX-2 |

|---|---|---|

| Expression | Constitutive ("housekeeping") in most tissues. nih.govpnas.orgcapes.gov.brpnas.org | Inducible by inflammatory stimuli, cytokines, growth factors. pnas.orgredalyc.orgresearchgate.net |

| Primary Role | Physiological homeostasis (e.g., GI protection, platelet function). nih.govsrce.hrredalyc.orgscielo.org.co | Pathological processes (e.g., inflammation, pain, fever). nih.govnih.gov |

| Regulation | Relatively stable expression. jpp.krakow.pl | Expression is significantly upregulated during inflammation. redalyc.orgscielo.org.co |

| Substrate Binding | Utilizes a narrower range of fatty acid substrates. rmmj.org.il | Can accommodate a wider range of fatty acid substrates. rmmj.org.il |

Both COX-1 and COX-2 catalyze the rate-limiting step in the conversion of polyunsaturated fatty acids, primarily arachidonic acid, into prostanoids. nih.govwikipedia.orgaacrjournals.org This biochemical process involves two distinct catalytic activities occurring at two separate active sites within the enzyme. jpp.krakow.plphysiology.org

First, the cyclooxygenase active site converts arachidonic acid into an unstable intermediate, prostaglandin (B15479496) G2 (PGG2). physiology.orgrsc.orgscielo.br Subsequently, the peroxidase active site reduces PGG2 to prostaglandin H2 (PGH2). physiology.orgrsc.orgscielo.br PGH2 serves as a common precursor that is then rapidly transformed by various downstream isomerases and synthases into a range of biologically active prostanoids, including different prostaglandins (B1171923) (like PGE2 and PGI2) and thromboxanes (like TXA2). physiology.orgrsc.orgscielo.br These end-products exert diverse and often opposing effects in the body. goodrx.com

Rationale for Selective Cyclooxygenase-2 Inhibition in Disease Pathogenesis Research

The discovery of the two COX isoforms provided a crucial insight: the therapeutic anti-inflammatory, analgesic, and antipyretic effects of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) are primarily due to the inhibition of COX-2. medcentral.commdpi.com Conversely, many of the undesirable side effects, particularly gastrointestinal toxicity, result from the simultaneous inhibition of the protective COX-1 isoform. ccjm.orgmedcentral.commdpi.com

This understanding created a clear rationale for the development of selective COX-2 inhibitors. ccjm.orgpnas.org The central hypothesis was that a compound capable of selectively blocking COX-2 would retain the therapeutic benefits of NSAIDs while minimizing the risk of COX-1-related side effects. nih.govpnas.orgresearchgate.net This strategy was made possible by subtle structural differences between the active sites of the two enzymes; the active site of COX-2 possesses a side pocket, absent in COX-1, which can accommodate the bulkier structures of selective inhibitor drugs. scielo.org.mx Consequently, selective COX-2 inhibitors became a significant focus of research for treating inflammatory conditions. researchgate.netmdpi.com

Conceptual Framework of Dual-Targeting Strategies: Integrating Nitric Oxide Modulation with Cyclooxygenase-2 Inhibition

The development of compounds like Cox-2/NO-IN-1 represents a more complex, dual-targeting strategy. This approach is built on the understanding that multiple signaling pathways are often involved in disease pathogenesis. This compound is an inhibitor of both nitric oxide synthase (iNOS) and COX-2 expression. targetmol.commedchemexpress.com

The conceptual framework for this dual inhibition is based on the significant crosstalk between the COX and nitric oxide (NO) pathways, particularly in inflammation and cancer. mdpi.comahajournals.org Inducible nitric oxide synthase (iNOS), much like COX-2, is upregulated during inflammation and produces large amounts of NO. pnas.org Research has shown that NO can stimulate COX-2 activity, leading to increased prostaglandin production, while COX-2-derived products can, in turn, influence iNOS expression. mdpi.comahajournals.orgpnas.org

By simultaneously inhibiting both iNOS and COX-2, a dual-target inhibitor aims to achieve a synergistic therapeutic effect that may be greater than inhibiting either pathway alone. pnas.orgtandfonline.com This strategy holds the potential to more effectively suppress inflammatory responses and could offer advantages in treating complex diseases where both pathways are pathologically activated. mdpi.comtandfonline.commdpi.com

Historical Context of Cyclooxygenase-2 Inhibitor Research and Development Paradigms in Preclinical Studies

The path to developing selective COX-2 inhibitors was built on decades of foundational research. A pivotal moment came in 1971 when Sir John Vane demonstrated that the mechanism of action for aspirin (B1665792) and other NSAIDs was the inhibition of prostaglandin synthesis. jpp.krakow.pldovepress.comnih.gov For many years, it was assumed that only a single COX enzyme existed. nih.govscielo.org.mx

The paradigm shifted dramatically in the early 1990s with the discovery and cloning of a second, inducible isoform of COX, which was named COX-2. wikipedia.orgdovepress.com This discovery confirmed the hypothesis that a separate enzyme was responsible for the production of prostaglandins in inflammatory settings. pnas.org This led directly to the concept that selectively inhibiting COX-2 could separate the desired anti-inflammatory effects from the gastrointestinal side effects of non-selective NSAIDs. ccjm.orgpnas.orgdovepress.com This new paradigm launched an intense period of drug development by pharmaceutical companies. wikipedia.org Leveraging existing knowledge of NSAID pharmacophores, researchers rapidly designed and synthesized compounds to selectively target the newly discovered enzyme, leading to the first generation of selective COX-2 inhibitors, or "coxibs," entering clinical trials in 1995 and reaching the market by the late 1990s. wikipedia.orgnih.govwikipedia.org

Table of Mentioned Compounds

| Compound Name |

|---|

| Aspirin |

| Celecoxib (B62257) |

| This compound |

| Etoricoxib |

| Ibuprofen |

| Indomethacin (B1671933) |

| Meloxicam (B1676189) |

| Naproxen (B1676952) |

| Parecoxib |

| Piroxicam |

| Rofecoxib (B1684582) |

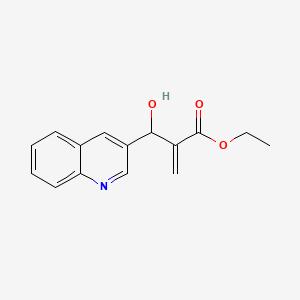

Structure

3D Structure

Properties

Molecular Formula |

C15H15NO3 |

|---|---|

Molecular Weight |

257.28 g/mol |

IUPAC Name |

ethyl 2-[hydroxy(quinolin-3-yl)methyl]prop-2-enoate |

InChI |

InChI=1S/C15H15NO3/c1-3-19-15(18)10(2)14(17)12-8-11-6-4-5-7-13(11)16-9-12/h4-9,14,17H,2-3H2,1H3 |

InChI Key |

LOXPFOMTHDPKBV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C)C(C1=CC2=CC=CC=C2N=C1)O |

Origin of Product |

United States |

Preclinical Investigations of Cox 2/no in 1

Synthesis and Structural Elucidation of COX-2/NO-IN-1 and Related Analogues

The development of selective COX-2 inhibitors has been a significant area of research in medicinal chemistry. The synthesis and structural analysis of these compounds are crucial for understanding their biological activity.

Synthetic Methodologies and Chemical Transformations

The synthesis of selective COX-2 inhibitors often involves multi-step chemical reactions. A common approach is the Fisher indole (B1671886) synthesis, which can be used to create indole derivatives that serve as a core structure. japsonline.comresearchgate.net For instance, the reaction of 4-methylsulfonyl acetophenone (B1666503) with substituted phenylhydrazine (B124118) hydrochloride in acetic acid can yield indole structures. japsonline.com Another key reaction is the Knoevenagel condensation, which is utilized to synthesize derivatives of 1,3-dihydro-2H-indolin-2-one bearing α, β-unsaturated ketones. mdpi.comresearchgate.net

The synthesis of analogues often involves molecular hybridization, combining structural features from different known active compounds. mdpi.comscielo.org.mx For example, structures combining elements of naproxen (B1676952) with celecoxib (B62257) or rofecoxib (B1684582) have been synthesized to explore potential anti-inflammatory properties. scielo.org.mx Chemical transformations may include the introduction of different substituents on the core scaffold to investigate their effect on activity and selectivity. japsonline.combrieflands.com

Structural Features and Chemical Scaffolds for Cyclooxygenase-2 Selectivity

The selectivity of inhibitors for COX-2 over COX-1 is largely attributed to differences in the active sites of the two enzymes. nih.govresearchgate.net The active site of COX-2 is approximately 20-25% larger than that of COX-1, featuring a side pocket that is accessible in COX-2 but blocked in COX-1 by the bulkier isoleucine residue at position 523 (versus a smaller valine in COX-2). scielo.org.mxnih.govacs.org This structural difference allows for the design of molecules with bulky side chains that can fit into the COX-2 active site but not the COX-1 active site. medcentral.com

Common chemical scaffolds associated with COX-2 selectivity include diaryl heterocycles, where two aromatic rings are attached to a central carbocyclic or heterocyclic core. mdpi.comresearchgate.net Many selective COX-2 inhibitors, often referred to as coxibs, feature such a diaryl system. wikipedia.org The presence of a sulfonamide or methylsulfonyl group is a key pharmacophore in many selective COX-2 inhibitors, as these groups can interact with residues in the COX-2 side pocket. scielo.org.mxjpp.krakow.pl A variety of five-membered heterocyclic rings, such as pyrazole, furanone, and isoxazole, serve as the central scaffold in many potent and selective COX-2 inhibitors. brieflands.comresearchgate.net

In Vitro Pharmacological Characterization of this compound

The in vitro evaluation of COX-2 inhibitors is essential to determine their potency, selectivity, and mechanism of action.

Cyclooxygenase-1 and Cyclooxygenase-2 Enzymatic Inhibition Assays

A standard method for evaluating the inhibitory activity of compounds against COX-1 and COX-2 is the in vitro enzyme inhibition assay. These assays measure the ability of a compound to block the conversion of arachidonic acid to prostaglandins (B1171923) by purified recombinant human or ovine COX-1 and COX-2 enzymes. pnas.orgcaymanchem.comnih.gov The results are typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

The selectivity of an inhibitor is often expressed as a COX-2/COX-1 IC50 ratio. A higher ratio indicates greater selectivity for COX-2. For example, a compound with a low IC50 for COX-2 and a high IC50 for COX-1 is considered a selective COX-2 inhibitor. researchgate.net Various assay kits are commercially available for screening COX inhibitors, which can measure either the peroxidase activity of the enzyme or the production of prostaglandins. caymanchem.comsigmaaldrich.com Whole blood assays are also utilized, where the inhibition of COX-1 in platelets and COX-2 in lipopolysaccharide (LPS)-stimulated monocytes is measured. jpp.krakow.pl

Table 1: Example of In Vitro COX-1 and COX-2 Enzyme Inhibition Data for Selected Compounds

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 7.6 | 0.04 | 190 |

| Rofecoxib | >100 | 0.018 | >5555 |

| Valdecoxib | 5.0 | 0.005 | 1000 |

| Indomethacin (B1671933) | 0.05 | 0.8 | 0.0625 |

| Ibuprofen | 2.5 | 0.25 | 10 |

Note: The data in this table is illustrative and compiled from various sources for comparative purposes. Actual values may vary depending on the specific assay conditions.

Mechanisms of Cyclooxygenase-2 Selectivity at the Molecular Level

The molecular basis for the selectivity of certain nonsteroidal anti-inflammatory drugs (NSAIDs) for COX-2 lies in the subtle but critical structural differences between the COX-1 and COX-2 active sites. nih.govacs.org A key distinction is the substitution of isoleucine (Ile) at position 523 in COX-1 with a smaller valine (Val) residue in COX-2. scielo.org.mxnih.gov This substitution creates a hydrophobic side pocket in the COX-2 active site that is not present in COX-1. scielo.org.mxresearchgate.net

Selective COX-2 inhibitors, often called "coxibs," are designed with bulky side groups that can fit into this side pocket. acs.orgnih.gov This interaction with the side pocket is a hallmark of time-dependent inhibition, where the inhibitor binds tightly to the enzyme. acs.orgacs.orgnih.gov The binding of these inhibitors can induce conformational changes in the enzyme, such as the rotation of the Leu531 side-chain, which further stabilizes the inhibitor-enzyme complex. nih.govresearchgate.net The displacement of the Arg513 side-chain, which is unique to the COX-2 side pocket, also contributes to the high affinity and selectivity of coxibs. acs.orgnih.gov

In contrast, non-selective NSAIDs are generally smaller molecules that can bind to the active sites of both COX-1 and COX-2. nih.gov

Nitric Oxide Modulatory Activities in Cellular Models

There is a complex interplay, or "cross-talk," between the cyclooxygenase (COX) and nitric oxide synthase (NOS) pathways. nih.govfrontiersin.org Nitric oxide (NO) can modulate the activity of COX enzymes. Studies have shown that NO can activate both COX-1 and COX-2. nih.gov For example, in interleukin-1β-stimulated fibroblasts, exposure to NO donors increased COX-2 activity and prostaglandin (B15479496) E2 (PGE2) production. nih.gov Similarly, in resting macrophages, NO has been shown to enhance PGE2 release, an effect attributed to the activation of COX-1. nih.govaai.org

However, the effect of NO on COX-2 can be inhibitory under certain conditions. In LPS-stimulated macrophages and in cells lacking COX-1, NO has been found to inhibit COX-2-derived PGE2 production. nih.govaai.org This inhibition can be associated with a decrease in COX-2 expression and the nitration of the COX-2 enzyme, which can inactivate it. nih.govaai.org

In cellular models like LPS-stimulated RAW 264.7 macrophages, the production of NO can be measured to assess the anti-inflammatory effects of compounds. mdpi.comresearchgate.net Inhibition of NO production is another mechanism through which some anti-inflammatory agents may exert their effects. nih.govcaldic.com The relationship between COX-2 and NO is multifaceted; for instance, COX-2 expression has been suggested to protect cells from NO-mediated apoptosis. aacrjournals.org

Cell-Based Assays for Inflammatory Mediator Modulation (e.g., Cytokines, Prostaglandins, Inducible Nitric Oxide Synthase)

The anti-inflammatory potential of this compound, also identified as compound 13b in some studies, has been substantiated through various cell-based assays that demonstrate its ability to modulate key inflammatory mediators. medchemexpress.comnih.gov In vitro studies utilizing lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a standard model for assessing inflammatory responses, have been pivotal in elucidating the compound's mechanism of action. mdpi.comdovepress.com

This compound has shown potent, dose-dependent inhibition of nitric oxide (NO) production, a critical inflammatory mediator synthesized by inducible nitric oxide synthase (iNOS). medchemexpress.comnih.gov The overproduction of NO is a hallmark of various inflammatory conditions. researchgate.net The inhibitory concentration (IC₅₀) for NO production by this compound was determined to be 3.52 μM. medchemexpress.comnih.gov This inhibition of NO is directly linked to the compound's ability to suppress the expression of the iNOS protein. medchemexpress.comnih.gov

Furthermore, this compound effectively downregulates the expression of cyclooxygenase-2 (COX-2), the inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins. medchemexpress.comnih.gov The expression of COX-2 is typically low in resting cells but is significantly upregulated by inflammatory stimuli like LPS. dovepress.comnih.gov The compound's ability to suppress COX-2 expression is a key facet of its anti-inflammatory profile.

The modulatory effects of this compound extend to pro-inflammatory cytokines. In LPS-stimulated RAW264.7 cells, the compound demonstrated significant inhibition of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), with inhibition rates of 84.1% and 33.6%, respectively, at a concentration of 10 μM. medchemexpress.comnih.gov Cytokines like TNF-α and IL-1β are powerful inducers of iNOS and COX-2, playing a central role in amplifying the inflammatory cascade. mdpi.com Additionally, this compound has been shown to suppress the expression of Toll-Like Receptor 4 (TLR4), a key receptor involved in initiating the inflammatory response to LPS. medchemexpress.comnih.gov

These findings from cell-based assays collectively indicate that this compound exerts its anti-inflammatory effects through a multi-pronged approach, targeting the production and expression of several critical components of the inflammatory pathway.

Structure-Activity Relationships (SAR) for this compound and its Derivatives

The design and optimization of this compound and its analogues have been guided by structure-activity relationship (SAR) studies, which aim to identify the chemical features responsible for their biological activity and to enhance their potency and selectivity.

Identification of Key Pharmacophoric Elements

The fundamental structure of many selective COX-2 inhibitors consists of a central ring system with two adjacent aromatic rings. dntb.gov.ua A key pharmacophoric element for many potent and selective COX-2 inhibitors is the presence of a sulfonyl (SO₂Me) or sulfonamido (SO₂NH₂) group on one of the phenyl rings. tandfonline.com This group is crucial for binding within a specific side pocket of the COX-2 active site, which is not readily accessible in the COX-1 isoform, thereby conferring selectivity. tandfonline.com

In the case of this compound, which belongs to a series of novel arylpropionic esters, the core structure is based on the hybridization of known pharmacophores to achieve dual inhibition of COX-2 and iNOS. The general scaffold involves an arylpropionic acid esterified with a quinoline (B57606) moiety. The arylpropionic acid portion itself is a well-known non-steroidal anti-inflammatory drug (NSAID) motif. The quinoline ring system is another important pharmacophore known to possess anti-inflammatory properties. The combination of these fragments into a single molecule represents a strategy to create multi-target agents.

Impact of Structural Modifications on Enzyme Selectivity and Potency

SAR studies on the arylpropionic ester series, to which this compound belongs, have revealed critical insights into how structural changes affect anti-inflammatory activity. A series of these compounds were synthesized and evaluated for their ability to inhibit NO production in LPS-stimulated RAW264.7 cells. nih.gov

The investigation into different substituents on the quinoline and arylpropionic acid moieties demonstrated their significant influence on inhibitory potency. For instance, the specific ester linkage and the substitution pattern on both the quinoline and the arylpropionic acid parts of the molecule are crucial for activity. Among the synthesized derivatives, compound 13b (this compound) emerged as the most potent inhibitor of NO production, with an IC₅₀ value of 3.52 μM. nih.gov This highlights the optimal combination of structural features present in this compound for eliciting a strong anti-inflammatory response within this chemical series. The presence of specific functional groups and their spatial arrangement are key determinants of the molecule's ability to interact effectively with its biological targets.

Molecular and Cellular Mechanisms of Action of Cox 2/no in 1

Interplay Between Cyclooxygenase-2 Inhibition and Nitric Oxide Pathways

The compound COX-2/NO-IN-1 is designed to concurrently inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). medchemexpress.com This dual-action mechanism is rooted in the intricate and often interdependent relationship between the COX and nitric oxide synthase (NOS) pathways in cellular signaling, particularly in the context of inflammation. nih.gov

There is significant molecular cross-talk between the inflammatory mediators nitric oxide (NO) and prostaglandins (B1171923) (PGs), which can regulate tissue homeostasis and contribute to pathophysiological processes. nih.gov The interaction is complex, with reports indicating that NO can either activate or inhibit PG production, depending on the specific COX isoform and the cellular environment. nih.govaai.org For instance, NO has been shown to activate COX-1 while inhibiting COX-2-derived prostaglandin (B15479496) production. nih.govaai.org This dual modulation by compounds like this compound aims to leverage this complex interplay to achieve a more potent anti-inflammatory effect.

Impact on Prostaglandin Synthesis and Signaling Cascades

COX-2 is an inducible enzyme that plays a critical role in the synthesis of prostaglandins, which are key mediators of inflammation. jpp.krakow.plmdpi.com The process begins with the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX enzymes. jpp.krakow.plnih.gov PGH2 is then further metabolized by specific synthases to produce various prostaglandins, including prostaglandin E2 (PGE2). jpp.krakow.plmdpi.com Under inflammatory conditions, the expression of COX-2 is dramatically increased, leading to a robust production of pro-inflammatory prostaglandins. jpp.krakow.plmdpi.com

This compound, by inhibiting COX-2, directly curtails the production of these pro-inflammatory prostaglandins. medchemexpress.com This inhibition disrupts the downstream signaling cascades initiated by prostaglandins. Prostaglandins exert their effects by binding to specific G-protein-coupled receptors on the cell surface. nih.gov For example, PGE2 acts through four subtypes of receptors (EP1, EP2, EP3, and EP4), which can trigger various intracellular signaling pathways. nih.govfrontiersin.org By reducing the synthesis of prostaglandins, this compound effectively dampens the activation of these signaling cascades, thereby mitigating the inflammatory response.

The inhibition of prostaglandin synthesis has been shown to impact several cellular processes. Prostaglandins are involved in modulating cellular proliferation, apoptosis, and immune system responses. vin.com Specifically, PGE2 is known to promote cell proliferation and inhibit apoptosis in various cancer models. nih.gov Therefore, the reduction in prostaglandin levels by this compound can influence these fundamental cellular activities.

Influence on Nitric Oxide Production and Bioavailability

This compound is also a potent inhibitor of nitric oxide (NO) production, with a reported IC50 of 3.52 μM. medchemexpress.com It achieves this by inhibiting the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. medchemexpress.com

The interplay between the COX and NOS pathways is bidirectional. mdpi.com Not only does NO influence prostaglandin synthesis, but prostaglandins and their precursors can also modulate NO production. mdpi.com In some contexts, decreased NO bioavailability can lead to increased formation of COX-dependent vasoconstrictors. ahajournals.org Conversely, NO can inhibit COX-2-derived prostaglandin production, an effect associated with the nitration of the COX-2 enzyme. nih.govaai.org This nitration can inhibit the catalytic activity of COX-2. aai.org

Furthermore, both NOS and COX can produce superoxide, which can react with NO to form peroxynitrite. ahajournals.org This reaction diminishes the bioavailability of NO. ahajournals.org Peroxynitrite itself can have a dual effect on COX activity, either enhancing or decreasing it depending on the concentration. ahajournals.org By inhibiting both iNOS and COX-2, this compound can potentially break this cycle of reciprocal activation and limit the production of both NO and reactive nitrogen species.

Downstream Signaling Pathways Affected by Dual Modulation (e.g., NF-κB, MAPK)

The dual inhibition of COX-2 and iNOS by this compound has significant consequences for downstream signaling pathways that are central to the inflammatory response, notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

NF-κB Pathway: The expression of both iNOS and COX-2 genes is regulated by the transcription factor NF-κB. mdpi.com Under normal conditions, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. mdpi.com Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to move into the nucleus and activate the transcription of target genes, including iNOS and COX-2. mdpi.com By inhibiting the expression of iNOS and COX-2, this compound can indirectly suppress the positive feedback loops that often sustain NF-κB activation during chronic inflammation. medchemexpress.com

MAPK Pathways: The MAPK family, which includes p38, ERK1/2, and JNK, is another critical set of signaling pathways involved in inflammation. mdpi.comamegroups.org Activation of MAPKs is closely linked to the activation of the NF-κB pathway and the expression of inflammatory genes. mdpi.com Studies have shown that the induction of COX-2 expression by stimuli like LPS can be mediated by the activation of MAPK pathways. nih.govaai.org For instance, urban particulate matter has been shown to induce COX-2 expression and lung inflammation through ROS-dependent activation of ERK, JNK, and p38 MAPK signaling pathways, which in turn activates the NF-κB pathway. amegroups.org By targeting COX-2, this compound can interfere with these MAPK-driven inflammatory responses.

The interplay is complex, as NO can also influence MAPK and other signaling cascades. nih.gov For example, NO has been shown to increase COX-2 mRNA levels through the β-catenin/TCF pathway, which can lead to the activation of other transcription factors. nih.gov Therefore, the dual modulation by this compound provides a multi-pronged approach to dampening these pro-inflammatory signaling networks.

Effects on Specific Molecular Targets Beyond Cyclooxygenase-2 and Nitric Oxide Synthases

Interaction with other Inflammatory Pathway Components

The effects of this compound extend beyond its primary targets to influence a broader range of inflammatory components. By inhibiting COX-2, the compound reduces the production of prostaglandins, which are known to modulate the expression and activity of other inflammatory mediators. For instance, PGE2, a major product of COX-2, can promote the production of pro-inflammatory cytokines. mdpi.com

Research indicates that this compound can dose-dependently inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in LPS-stimulated RAW264.7 cells. medchemexpress.com At a concentration of 10 μM, it was found to inhibit TNF-α and IL-6 by 84.1% and 33.6%, respectively. medchemexpress.com Furthermore, the compound suppresses the expression of Toll-like receptor 4 (TLR4) protein in these cells. medchemexpress.com TLR4 is a key receptor that recognizes LPS and initiates the inflammatory signaling cascade leading to the activation of NF-κB and the production of pro-inflammatory cytokines and enzymes like iNOS and COX-2. nih.gov

The inhibition of these upstream and downstream components of the inflammatory cascade highlights the broader impact of this compound on the inflammatory response.

Modulation of Cellular Processes (e.g., Angiogenesis, Apoptosis, Cell Proliferation) in Disease Models

The dual inhibitory action of this compound on COX-2 and iNOS pathways has significant implications for various cellular processes that are often dysregulated in diseases like cancer.

Angiogenesis: Both COX-2 and iNOS are implicated in promoting angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. vin.comnih.gov COX-2 modulates angiogenesis by increasing the production of angiogenic factors like vascular endothelial growth factor (VEGF). pnas.org The metabolites of both COX-2 and iNOS, namely PGE2 and NO, can affect angiogenesis. nih.gov Studies have shown a correlation between the expression of COX-2 and iNOS in the angiogenesis of esophageal squamous cell carcinoma. nih.gov By inhibiting both enzymes, this compound is expected to have anti-angiogenic effects.

Apoptosis: COX-2 has been shown to modulate apoptosis, or programmed cell death. vin.com Overexpression of COX-2 can confer resistance to apoptosis in cancer cells. aacrjournals.orgaacrjournals.org This can occur through various mechanisms, including the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of death receptors like DR-5. aacrjournals.orgaacrjournals.org COX-2 inhibitors have been shown to induce apoptosis in various cancer cell types. nih.gov The nitric oxide pathway also interacts with apoptotic signaling. ahajournals.org Therefore, the dual modulation by this compound could potentially restore apoptotic sensitivity in diseased cells.

Cell Proliferation: COX-2 plays a role in regulating cell proliferation. nih.govvin.com Prostaglandins generated by COX-2 can mediate cellular proliferation. vin.com Inhibition of COX-2 has been shown to reduce the proliferation of various cancer cell lines. nih.gov The interaction between the COX-2 and NO pathways can also influence cell proliferation. For example, in vascular smooth muscle cells, the proliferative response to TNF, which is dependent on COX-2, is modulated by NO. ahajournals.org By targeting both pathways, this compound can potentially inhibit aberrant cell proliferation.

Interactive Data Table: Effects of this compound on Inflammatory Markers

| Parameter | Cell Line | Stimulant | This compound Concentration (μM) | Effect | Reference |

| NO Production | RAW264.7 | LPS | IC50 = 3.52 | Inhibition | medchemexpress.com |

| TNF-α Production | RAW264.7 | LPS | 10 | 84.1% Inhibition | medchemexpress.com |

| IL-6 Production | RAW264.7 | LPS | 10 | 33.6% Inhibition | medchemexpress.com |

| iNOS Expression | RAW264.7 | LPS | 2.5-10 | Suppression | medchemexpress.com |

| COX-2 Expression | RAW264.7 | LPS | 2.5-10 | Suppression | medchemexpress.com |

| TLR4 Protein Expression | RAW264.7 | LPS | 2.5-10 | Suppression | medchemexpress.com |

Impact on Gene Expression Profiles (Transcriptomics)

The chemical compound this compound exerts its influence at the cellular level in part by modulating the expression of specific genes involved in inflammatory pathways. Research indicates that this compound can suppress the expression of key pro-inflammatory genes, thereby contributing to its anti-inflammatory effects.

Studies conducted on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a common model for studying inflammation, have demonstrated that this compound leads to a reduction in the expression of several critical proteins. Specifically, treatment with this compound was found to decrease the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and Toll-like receptor 4 (TLR4). targetmol.com The inhibition of the expression of these genes is a key aspect of the compound's mechanism of action. By downregulating the transcription and subsequent translation of these genes, this compound effectively dampens the inflammatory response cascade initiated by stimuli like LPS.

The impact of this compound on the expression of these genes is dose-dependent. This targeted suppression of gene expression highlights the compound's potential to interfere with the signaling pathways that lead to inflammation. The reduction in TLR4 expression is particularly noteworthy, as TLR4 is a critical receptor that recognizes LPS and initiates the downstream signaling that leads to the expression of iNOS and COX-2. By reducing TLR4 expression, this compound may be acting at an early stage of the inflammatory signaling pathway.

The following table summarizes the observed effects of this compound on the expression of key inflammatory genes in LPS-stimulated RAW264.7 cells.

| Gene/Protein | Effect of this compound | Function in Inflammation |

| iNOS (inducible nitric oxide synthase) | Expression is reduced targetmol.com | Produces nitric oxide, a key inflammatory mediator. |

| COX-2 (cyclooxygenase-2) | Expression is suppressed targetmol.com | Enzyme responsible for producing pro-inflammatory prostaglandins. |

| TLR4 (Toll-like receptor 4) | Expression is reduced targetmol.com | A receptor that recognizes bacterial lipopolysaccharide (LPS) and triggers an inflammatory response. |

Preclinical Efficacy Studies in Disease Models

General Findings for COX-2 Inhibitors in In Vitro and Ex Vivo Disease Models

Studies on various COX-2 inhibitors demonstrate a consistent reduction in the expression of COX-2 at the transcriptional level. jpgmb.com This inhibition leads to a blockade of prostaglandin (B15479496) E2 (PGE2) synthesis, a key mediator of inflammation. jpgmb.comresearchgate.net Furthermore, these inhibitors have been shown to powerfully block the production of pro-inflammatory cytokines such as TNF-alpha, IL-1-beta, and IL-6, as well as chemokines like MCP-1 and RANTES. jpgmb.comresearchgate.net The anti-inflammatory mechanism also involves the suppression of NF-kappa B signaling. jpgmb.comresearchgate.net By regulating adhesion molecules (ICAM-1, VCAM-1), COX-2 inhibitors can also reduce the infiltration of immune cells. jpgmb.comresearchgate.net

In various cancer cell lines, including colorectal, breast, and lung cancer, COX-2 is frequently overexpressed. nih.govmdpi.com Inhibition of COX-2 in cancer cell lines has been shown to reduce cell viability and induce apoptosis. nih.gov For instance, in human colorectal cancer cell lines HCA-7 (COX-2 positive) and HCT-116 (COX-2 negative), uptake of a radiolabeled COX-2 inhibitor was significantly higher in the COX-2 positive cells. mq.edu.au The combination of COX-2 inhibitors with standard chemotherapy agents like 5-fluorouracil (B62378) (5-FU) has demonstrated synergistic effects, improving chemosensitivity even in chemoresistant CRC cells. nih.gov Furthermore, inhibiting COX-2 has been found to suppress the expression of angiogenic and "stemness"-related genes in glioma cancer stem cells (CSCs). nih.gov

In models of neuroinflammation, such as lipopolysaccharide (LPS)-activated microglial cells, COX-2 is a key player. frontiersin.org However, the role is complex; while some studies show that COX-2 inhibition can be protective, others suggest it may worsen neuroinflammatory responses under certain conditions. nih.govnih.gov For instance, celecoxib (B62257) has been reported to prevent the progressive degeneration of dopaminergic cells by inhibiting microglia activation in a preclinical model of Parkinson's disease. nih.gov Conversely, in other LPS models, selective COX-2 inhibition was shown to potentially increase neuronal damage and glial activation. nih.gov Other studies highlight that COX-1, predominantly localized in microglia, may be a more critical target in modulating the initial phase of neuroinflammation. nih.govaging-us.com

General Findings for COX-2 Inhibitors in In Vivo Animal Models of Disease Pathogenesis

In various animal models of inflammation, such as carrageenan-induced paw edema and collagen-induced arthritis, selective COX-2 inhibitors have demonstrated significant anti-inflammatory effects. jpgmb.comresearchgate.net In a clinical model of acute inflammation involving surgical removal of third molars, COX-2 mRNA was found to be progressively increased following the tissue injury, correlating with the onset of pain and inflammation. nih.govnih.gov Studies in animal models have shown that COX-2 inhibitors effectively reduce edema, pro-inflammatory mediators (like TNF-α and IL-1β), and neutrophil infiltration. researchgate.netbioworld.com

Neurodegenerative and Neuropsychiatric Disease Models (e.g., Traumatic Brain Injury, Alzheimer's Disease, Major Depressive Disorder, Schizophrenia)

The role of Cyclooxygenase-2 (COX-2) has been extensively investigated in a variety of preclinical models of central nervous system disorders. Upregulation of COX-2 is a common feature in neuroinflammation, a process implicated in the pathology of several neurodegenerative and neuropsychiatric conditions. oup.comnih.gov

In models of Traumatic Brain Injury (TBI) , COX-2 induction occurs rapidly following the primary injury and is associated with secondary inflammatory processes that can extend for weeks. frontiersin.org Studies in animal models suggest that selective COX-2 inhibitors may offer neuroprotection by mitigating these secondary injury mechanisms, including neuroinflammation and neuronal cell death. researchgate.netnih.govnih.gov For instance, in a rat model of focal penetrating TBI, inhibition of COX-2 was associated with decreased apoptosis. frontiersin.org Similarly, the COX-2 inhibitor DFU was shown to reduce cell death in a cortical contusion injury model. nih.govnih.gov

For Alzheimer's Disease (AD) , the role of COX-2 is complex. frontiersin.org COX-2 expression has been observed to be elevated in the brains of AD patients, particularly in the hippocampus, and is associated with the formation of amyloid plaques and neurofibrillary tangles. oup.comnih.govmdpi.com However, its expression may vary depending on the stage of the disease, with some studies reporting an increase in early stages and a decrease in advanced stages. oup.comnih.gov Preclinical studies using NSAIDs, including selective COX-2 inhibitors, have explored their potential to modify AD pathology. nih.gov Thromboxane A2 (TXA2), a metabolic product of COX-2, has been suggested to worsen AD neuropathology by inducing the expression of amyloid precursor protein (APP) and beta-amyloid (Aβ) secretion. nih.gov

In the context of Major Depressive Disorder (MDD) , a growing body of evidence implicates neuroinflammation in its pathophysiology. nih.govijbcp.com Preclinical studies have shown that increased expression of COX-2 and elevated levels of its product, prostaglandin E2 (PGE2), are associated with depressive-like symptoms in animal models. mdpi.com Rodent models of depression have demonstrated that COX-2 inhibition can produce antidepressant-like effects. mdpi.comnih.govresearchgate.net For example, in a chronic mild stress model in mice, chronic administration of the selective COX-2 inhibitor celecoxib counteracted the development of stress-induced anhedonia. mdpi.com

Similarly, inflammation is considered a contributing factor in Schizophrenia . nih.gov An immunological imbalance in both schizophrenia and depression can lead to increased Prostaglandin E(2) (PGE(2)) production and likely an increased expression of COX-2. nih.gov Preclinical and preliminary clinical studies have suggested that COX-2 inhibitors may have beneficial effects. nih.govresearchgate.net In animal models, COX-2 inhibitors have been shown to modulate neurotransmitter systems implicated in schizophrenia. jwatch.org

Cardioprotective or Vascular Models (Mechanistic Insights)

The function of COX-2 in the cardiovascular system is multifaceted, with research pointing to both detrimental and protective roles depending on the physiological context. In vascular inflammation models, COX-2 is implicated in the pathophysiology of vascular remodeling. nih.gov For instance, in an experimental model of metabolic syndrome in rats, increased expression of COX-2 was associated with vascular inflammation, oxidative stress, and vascular remodeling. nih.gov Treatment with a specific COX-2 inhibitor reversed these changes, demonstrating the enzyme's involvement. nih.gov

Conversely, COX-2 has been identified as a key source of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, within the vascular endothelium under normal flow conditions. ahajournals.orglondonpainclinic.com This COX-2-dependent production of PGI2 may exert antithrombotic effects. nih.gov Some research suggests that COX-2 is a cardioprotective protein, particularly in the context of ischemia-reperfusion injury. ahajournals.orgnih.gov In this setting, COX-2-derived prostanoids, likely PGE2 and/or PGI2, are thought to be the effectors of cytoprotection. nih.gov

However, the inhibition of endothelial COX-2-derived prostacyclin is also the mechanism believed to contribute to an increased risk of cardiovascular events observed with some selective COX-2 inhibitors. londonpainclinic.com The balance between the pro-inflammatory and pro-thrombotic effects versus the anti-inflammatory and anti-thrombotic, protective effects of COX-2 and its inhibition is a key area of mechanistic investigation. ahajournals.orgnih.gov Studies in patients with coronary artery disease have shown that selective COX-2 inhibition can improve endothelial function and reduce markers of inflammation and oxidative stress, suggesting a potential beneficial impact on atherosclerotic vascular disease. ahajournals.org

Evaluation of Therapeutic Efficacy in Preclinical Models

Assessment of Pathological Markers

The therapeutic efficacy of COX-2 inhibition in preclinical models is often evaluated by measuring changes in key pathological markers. In neurodegenerative models, this includes assessing markers of neuroinflammation and cell death.

For example, in a rat model of Parkinson's disease, treatment with the COX-2 inhibitor celecoxib markedly reduced microglial cell density and activation, key markers of neuroinflammation. harvard.edu In TBI models, treatment with the inhibitor DFU attenuated the injury-induced increase in COX-2 immunoreactivity in the cortex and hippocampus and decreased the number of activated caspase-3–immunoreactive cells, a marker for apoptosis. nih.gov Another study in a TBI model found that the COX-2 inhibitor diclofenac (B195802) decreased TUNEL staining, also indicative of apoptosis. frontiersin.org

In vascular models, COX-2 inhibition has been shown to reduce markers of systemic and vascular inflammation. In a rat model of metabolic syndrome, treatment with lumiracoxib (B1675440) significantly decreased levels of C-reactive protein (hsCRP) as well as the vascular expression of NF-κB and VCAM-1, which are involved in inflammatory cell adhesion. nih.gov Furthermore, the activity and expression of matrix metalloproteinases (MMP-2 and MMP-9), which are involved in vascular remodeling, were also reduced. nih.gov In patients with coronary artery disease, celecoxib treatment led to significantly lower levels of high-sensitivity C-reactive protein (hs-CRP) and oxidized LDL. ahajournals.org

The table below summarizes the effect of COX-2 inhibitors on various pathological markers in different preclinical models.

| Model | COX-2 Inhibitor | Pathological Marker | Result |

| Parkinson's Disease (Rat) | Celecoxib | Microglial Activation | Markedly Reduced harvard.edu |

| Traumatic Brain Injury (Rat) | DFU | Activated Caspase-3 (Apoptosis) | Decreased nih.gov |

| Traumatic Brain Injury (Rat) | Diclofenac | TUNEL Staining (Apoptosis) | Decreased frontiersin.org |

| Metabolic Syndrome (Rat) | Lumiracoxib | NF-κB Expression (Inflammation) | Reduced nih.gov |

| Metabolic Syndrome (Rat) | Lumiracoxib | VCAM-1 Expression (Inflammation) | Reduced nih.gov |

| Coronary Artery Disease (Human) | Celecoxib | hs-CRP (Inflammation) | Reduced ahajournals.org |

| Coronary Artery Disease (Human) | Celecoxib | Oxidized LDL (Oxidative Stress) | Reduced ahajournals.org |

Functional Outcome Measures in Animal Models

Beyond pathological markers, the efficacy of COX-2 inhibition is critically assessed through functional outcomes in animal models. These measures provide insight into whether the observed changes in pathology translate to meaningful improvements in behavior, cognition, or motor performance.

In models of traumatic brain injury, COX-2 inhibitors have demonstrated improvements in neurological function. For example, the inhibitor DFU enhanced functional recovery, with significant improvements in neurological reflexes and memory when administered after the injury in a rat model. nih.gov While COX-2 inhibitors have been shown to improve cognitive and motor performance in some TBI studies, the results can be inconsistent. frontiersin.orgnih.gov

In a mouse model of Parkinson's disease, treatment with acetylsalicylic acid (a non-selective COX-1/COX-2 inhibitor) and meloxicam (B1676189) (a preferential COX-2 inhibitor) was assessed for its effects on MPTP-induced locomotor activity deficits and striatal dopamine (B1211576) depletion. researchgate.net In transgenic mice overexpressing COX-2, age-dependent cognitive deficits were observed. jneurosci.org These mice showed a significant increase in the time required to reach a hidden platform in a water maze task at 12 and 20 months of age compared to non-transgenic controls, indicating impaired spatial memory. jneurosci.org

The following table details select functional outcomes measured in animal models following treatment with COX-2 inhibitors.

| Disease Model | Animal | Functional Outcome Measure | Finding |

| Traumatic Brain Injury | Rat | Neurological Reflexes & Memory | Significant Improvement nih.gov |

| Parkinson's Disease | Mouse | Locomotor Activity | Assessed for protective effects researchgate.net |

| Alzheimer's Disease (Model) | Transgenic Mouse | Spatial Memory (Water Maze) | Overexpression of COX-2 led to age-dependent deficits jneurosci.org |

| Major Depressive Disorder | Mouse | Anhedonia (Sucrose Preference Test) | COX-2 inhibition counteracted stress-induced anhedonia mdpi.com |

Histopathological and Molecular Analyses in Model Tissues

Histopathological and molecular analyses of tissues from preclinical models provide direct evidence of the cellular and molecular effects of COX-2 inhibition. These techniques allow for the visualization and quantification of tissue damage, cellular responses, and changes in protein expression.

In a rat model of focal penetrating TBI, histopathological analysis revealed that treatment with the COX-2 inhibitor diclofenac was associated with a significant decrease in lesion area by a mean of 55%. frontiersin.org Molecular analysis via TUNEL staining confirmed a concurrent reduction in apoptotic cell death. frontiersin.org In another TBI model, treatment with the inhibitor DFU was shown to decrease injury-induced COX-2 immunoreactivity in both the cortex and hippocampus. nih.gov This was accompanied by a reduction in the total number of activated caspase-3–immunoreactive cells, particularly neurons, at 72 hours post-injury. nih.gov

In a rat model of Parkinson's disease, post-mortem analysis included stereological quantification of tyrosine hydroxylase (a marker for dopamine neurons), astrocytes, and microglia. harvard.edu While COX-2 inhibition with celecoxib did not affect dopamine cell or fiber loss at an early time point (12 days), it prevented the significant progression of dopamine cell loss that occurred between 12 and 21 days in the vehicle-treated group. harvard.edu This suggests that COX-2 inhibition can slow down the degenerative process. Histological analyses of brains from Alzheimer's disease patients have shown increased neuronal COX-2 immunoreactivity compared to controls, though this can vary with disease severity. oup.comnih.gov

The table below summarizes key findings from histopathological and molecular analyses in various models.

| Disease Model | Analysis Type | Key Finding |

| Traumatic Brain Injury (Rat) | Histopathology (Lesion Area) | 55% mean reduction in lesion area with Diclofenac frontiersin.org |

| Traumatic Brain Injury (Rat) | Immunohistochemistry (Caspase-3) | Reduced number of apoptotic neurons with DFU nih.gov |

| Traumatic Brain Injury (Rat) | Immunohistochemistry (COX-2) | Attenuated injury-induced COX-2 expression with DFU nih.gov |

| Parkinson's Disease (Rat) | Stereology (Dopamine Neurons) | Celecoxib prevented the progression of dopamine cell loss harvard.edu |

| Alzheimer's Disease (Human Tissue) | Immunohistochemistry (COX-2) | Increased neuronal COX-2 immunoreactivity observed oup.comnih.gov |

Advanced Research Methodologies and Techniques

Imaging Techniques for Preclinical Assessment (e.g., Positron Emission Tomography Tracers for Cyclooxygenase-2)

Preclinical assessment of compounds targeting COX-2 has been significantly advanced by non-invasive imaging techniques, particularly Positron Emission Tomography (PET). PET imaging allows for the in vivo visualization and quantification of COX-2 expression, providing valuable insights into disease pathology and the effectiveness of targeted therapies. frontiersin.org The development of specific PET radioligands for COX-2 is a critical area of research, as it enables more accurate disease staging and monitoring of treatment response. frontiersin.orgmdpi.com

Several PET tracers targeting COX-2 have been developed and evaluated in preclinical models. mdpi.com For instance, radiolabeled versions of known COX-2 inhibitors, such as [¹¹C]celecoxib and [¹⁸F]pyricoxib, have been synthesized and tested. frontiersin.orgnih.gov These tracers are designed to bind specifically to the COX-2 enzyme, allowing for its detection in tissues with high expression levels, such as in certain cancers. frontiersin.orgnih.gov

In vitro and preclinical imaging studies have demonstrated the potential of these tracers. For example, studies using human colorectal cancer cell lines have shown significantly higher uptake of [¹⁸F]pyricoxib in COX-2 positive cells compared to COX-2 negative cells. nih.govnih.gov In vivo PET imaging in preclinical models with COX-2 positive tumors has further confirmed the specific accumulation of these tracers, which could be blocked by the administration of non-radioactive COX-2 inhibitors. nih.govnih.gov However, challenges remain, including issues with non-specific binding and metabolic instability of some radioligands. mdpi.comsnmjournals.org

The development of more stable and specific COX-2 PET tracers is ongoing. These tools are invaluable for the preclinical evaluation of compounds like Cox-2/NO-IN-1, as they would allow researchers to:

Visualize the in vivo distribution and target engagement of the compound.

Assess the level of COX-2 expression in disease models before and after treatment.

Monitor the therapeutic response non-invasively over time.

Future advancements in PET tracer development will likely lead to more robust and clinically translatable imaging agents for COX-2, aiding in the development of targeted anti-inflammatory and anti-cancer therapies. frontiersin.org

Table 1: Examples of PET Tracers for COX-2 Imaging

| Radiotracer | Parent Compound | Key Findings |

| [¹¹C]Celecoxib | Celecoxib (B62257) | Showed unsatisfactory pharmacokinetic properties in a baboon biodistribution study. frontiersin.org |

| [¹⁸F]Pyricoxib | Pyrazine isostere of celecoxib | Demonstrated higher uptake in COX-2 positive cancer cells and specific tumor accumulation in preclinical models. nih.govnih.gov |

| [¹¹C]MC1 | - | Successfully imaged upregulated COX-2 in a monkey brain inflammation model. snmjournals.org |

| ortho-[¹⁸F]F-58 | Celecoxib derivative | Showed accumulation in tumors, but blocking experiments with celecoxib did not reduce uptake. mdpi.com |

Proteomic and Metabolomic Approaches in Target Identification and Pathway Analysis

Understanding the molecular mechanisms of a dual-action compound like this compound requires a comprehensive analysis of its effects on cellular proteins and metabolites. Proteomics and metabolomics are powerful "omics" technologies that provide a global view of these changes, aiding in target identification and the elucidation of affected pathways. mdpi.com

Proteomics focuses on the large-scale study of proteins, their structures, and functions. In the context of this compound research, proteomic approaches can:

Identify direct and indirect protein targets: By comparing the proteomes of cells treated with the compound versus untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are altered. This can reveal both the intended targets (like COX-2) and potential off-target effects.

Elucidate signaling pathways: Changes in protein expression can be mapped to specific signaling pathways, providing insights into how the compound exerts its cellular effects. For instance, proteomics can reveal the impact of the nitric oxide-donating moiety on pathways downstream of NO signaling. nih.govahajournals.org

Discover biomarkers of response: Proteomic profiling may identify proteins that can serve as biomarkers to predict or monitor the therapeutic response to the compound.

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. For a compound like this compound, metabolomics can:

Analyze the impact on eicosanoid metabolism: By inhibiting COX-2, the compound is expected to alter the production of prostaglandins (B1171923) and other eicosanoids. Metabolomic analysis can precisely quantify these changes, confirming the compound's on-target activity. d-nb.infooup.com

Reveal broader metabolic reprogramming: The effects of both COX-2 inhibition and nitric oxide donation can extend beyond eicosanoid metabolism. Metabolomics can uncover widespread changes in cellular metabolism, providing a more holistic understanding of the compound's action. sci-hub.semdpi.com

Identify compensatory mechanisms: Cells may adapt to COX-2 inhibition by altering other metabolic pathways. Metabolomics can help to identify these compensatory changes, which may have implications for long-term efficacy and potential side effects. oup.com

Combined proteomic and metabolomic analyses offer a synergistic approach. For example, a targeted proteomics method for human COX-2 can be combined with a targeted oxylipin metabolomics method to simultaneously monitor enzyme expression levels and the downstream metabolic products. d-nb.info This integrated approach provides a more complete picture of the compound's impact on the arachidonic acid cascade and other relevant pathways. d-nb.inforesearchgate.net

Gene Editing and Knockout Models for Mechanistic Elucidation

Gene editing technologies, particularly CRISPR/Cas9, and the use of gene knockout models are indispensable tools for dissecting the specific roles of COX-2 in physiological and pathological processes. nih.govscbt.com These techniques allow for the precise manipulation of the PTGS2 gene (which codes for COX-2), enabling researchers to study the consequences of its absence or modification.

CRISPR/Cas9-mediated gene knockout in cell lines offers a powerful in vitro method to study the function of COX-2. nih.gov By creating cell lines that lack a functional COX-2 gene, researchers can:

Validate the specificity of COX-2 inhibitors: Comparing the effects of a compound like this compound on wild-type cells versus COX-2 knockout cells can confirm that its effects are indeed mediated through COX-2 inhibition.

Investigate COX-2 dependent cellular processes: The role of COX-2 in processes like cell proliferation, invasion, and inflammation can be directly studied by observing the phenotype of knockout cells. nih.gov

Identify downstream signaling pathways: By analyzing the molecular changes in knockout cells, researchers can identify pathways that are regulated by COX-2. nih.gov

COX-2 knockout animal models provide an in vivo platform to understand the systemic roles of this enzyme. amegroups.orgoup.com Studies using these models have been instrumental in revealing the importance of COX-2 in:

Inflammation and pain: The reduced inflammatory response in COX-2 knockout animals underscores the enzyme's pro-inflammatory role.

Cancer: Genetic knockout of COX-2 has been shown to suppress tumorigenesis in various cancer models, confirming its role in promoting cancer growth. amegroups.org

Bone metabolism: Studies in COX-2 knockout mice have indicated a role for the enzyme in both bone formation and resorption. oup.comorthobullets.com

Furthermore, inducible RNA interference systems have been developed to allow for the reversible suppression of COX-2 expression in vivo. plos.org This provides temporal and spatial control over gene silencing, offering a more nuanced approach to studying the dynamic roles of COX-2 in different biological contexts. plos.org

Table 2: Applications of Gene Editing and Knockout Models in COX-2 Research

| Methodology | Application | Key Insights |

| CRISPR/Cas9 Knockout in Cell Lines | Investigating the role of COX-2 in melanoma cell invasiveness. | Knockout of COX-2 inhibited cancer cell invasiveness and impacted downstream signaling pathways related to metastasis. nih.gov |

| Gene Knockout in Animal Models | Studying the role of COX-2 in skin squamous cell carcinoma. | Genetic knockout of COX-2 significantly suppressed tumor growth in vivo. amegroups.org |

| Inducible RNA Interference | Reversible suppression of COX-2 expression in mice. | Demonstrated potent, reversible, and cell-specific silencing of the Cox2 gene in vivo, affecting inflammation. plos.org |

| Gene Knockout in Animal Models | Examining the effects of COX-2 absence on bone turnover. | COX-2 knockout mice with normal renal function exhibited signs of primary hyperparathyroidism, suggesting a complex role for COX-2 in bone and mineral metabolism. oup.com |

Advanced Cell Culture Systems (e.g., 3D Cultures, Organ-on-a-Chip Platforms)

Traditional two-dimensional (2D) cell cultures, while useful, often fail to replicate the complex microenvironment of tissues within the human body. mdpi.com Advanced cell culture systems, such as three-dimensional (3D) cultures and organ-on-a-chip platforms, offer more physiologically relevant models for studying the effects of therapeutic agents like this compound. abcam.commdpi.com

3D Cell Cultures , including spheroids and organoids, allow cells to grow in a three-dimensional space, fostering cell-cell and cell-matrix interactions that are more representative of in vivo conditions. abcam.com These models are increasingly used in drug discovery and cancer research because they can better mimic:

Tissue architecture: The 3D arrangement of cells more closely resembles the structure of native tissues. abcam.com

Cellular heterogeneity: 3D cultures can incorporate multiple cell types, recreating the complexity of a tissue's microenvironment. mdpi.com

Physiological responses: Cells grown in 3D often exhibit more realistic responses to drugs and other stimuli compared to their 2D counterparts. abcam.com For example, 3D models of the inflamed intestinal mucosa have been used to evaluate the efficacy of anti-inflammatory drugs. altex.org

Organ-on-a-chip (OOC) platforms represent a further leap in sophistication. mdpi.comresearchgate.net These microfluidic devices contain living cells in continuously perfused microchambers, simulating the activities, mechanics, and physiological responses of entire organs. mdpi.comnih.gov OOC technology enables the creation of microphysiological systems that can:

Mimic organ-level functions: By integrating different cell types and providing mechanical cues like fluid flow, OOCs can replicate key functions of organs such as the lung, liver, and gut. researchgate.netnih.gov

Model disease states: OOCs can be used to create in vitro models of diseases, including inflammatory conditions and cancer, providing a platform for studying disease mechanisms and testing new therapies. mdpi.comthno.org

Study drug metabolism and toxicity: "Body-on-a-chip" systems that connect multiple organ models can be used to study the pharmacokinetic and pharmacodynamic properties of drugs in a more holistic manner. mdpi.comthno.org

Investigate complex biological processes: OOCs have been used to model the inflammatory response, including the effects of anti-inflammatory drugs and the behavior of immune cells. accscience.comfrontiersin.orgfrontiersin.org For instance, a gut-skin multi-OOC has been used to assess how fatty acid absorption in the gut affects skin inflammation, noting an increase in nitric oxide uptake by macrophages. frontiersin.org

For a compound like this compound, these advanced cell culture systems provide an unparalleled opportunity to study its effects in a highly controlled yet physiologically relevant setting. They can be used to assess its anti-inflammatory efficacy, its impact on different cell types within a tissue, and its potential effects on organ-level function, bridging the gap between simple in vitro assays and in vivo animal studies. mdpi.comresearchgate.net

Future Directions and Translational Research Perspectives Preclinical Focus

Exploration of Synergistic Therapeutic Combinations in Preclinical Models

A significant area of preclinical research involves evaluating COX-2 inhibitors, including NO-donating variants, in combination with other therapeutic agents to achieve synergistic effects. plos.org This strategy aims to enhance efficacy, overcome drug resistance, and potentially allow for lower doses of each agent, thereby reducing toxicity. plos.org

In oncology, numerous preclinical studies have demonstrated promising results when combining COX-2 inhibitors with chemotherapy or radiotherapy. nih.gov For instance, in preclinical lung cancer models, the combination of COX-2 inhibitors like meloxicam (B1676189), ibuprofen, or indomethacin (B1671933) with the chemotherapeutic agent docetaxel (B913) resulted in significantly increased apoptosis in cancer cells compared to docetaxel alone. amegroups.orgresearchgate.net Similarly, combining rofecoxib (B1684582) with docetaxel showed greater cytotoxicity to lung cancer cell lines than docetaxel by itself. nih.gov The rationale is that COX-2 inhibition can suppress signaling pathways involved in tumor proliferation, survival, and angiogenesis, making cancer cells more susceptible to conventional treatments. nih.gov

Beyond chemotherapy, there is growing interest in combining COX-2 inhibitors with other targeted therapies. Preclinical studies have explored combinations with epidermal growth factor receptor (EGFR) inhibitors, showing promising outcomes. nih.gov Another study found that a combined therapy of rofecoxib with an inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) reduced colon tumor growth more effectively than rofecoxib alone in a preclinical model. nih.gov These synergistic approaches are crucial for expanding the potential applications of compounds like COX-2/NO-IN-1, particularly in complex diseases like cancer where multi-target strategies are often more effective. nih.gov

Unraveling this compound’s Role in Emerging Disease Areas (Preclinical Investigations)

While initially developed as anti-inflammatory agents, the unique dual-inhibitory mechanism of compounds like this compound has led to their investigation in a range of other diseases in preclinical settings.

Oncology: A substantial body of preclinical evidence suggests that NO-donating NSAIDs possess potent anticancer properties. nih.gov Studies on various NO-NSAIDs, including NO-aspirin and NO-sulindac, have shown they are significantly more potent at inhibiting the growth of human colon adenocarcinoma cells in culture than their parent NSAIDs. nih.govnih.govresearchgate.net This effect appears to be independent of COX expression in the cancer cells, suggesting alternative mechanisms of action. nih.govresearchgate.net The anticancer potential of COX-2 inhibitors is linked to their ability to reduce cell proliferation and induce apoptosis. nih.gov

Neuroinflammation and Neurodegeneration: The role of COX enzymes in neuroinflammation is an active area of research. nih.gov Preclinical models of Alzheimer's disease and brain inflammation are being used to explore the effects of selective COX-2 inhibitors. researchgate.net Some studies in rat models have shown that selective COX-2 inhibitors can prevent inflammatory reactions and cholinergic hypofunction. researchgate.net However, the role is complex, as other studies suggest that COX-1 may be a more critical player in the neuroinflammatory process, raising questions about the ideal target. aging-us.commdpi.com The potential of dual inhibitors like this compound in these conditions is still being explored, with the NO component potentially offering additional neuroprotective effects. mdpi.com

Kidney Disease: Specific preclinical research on this compound (identified as Compound 13b) has demonstrated its potential in acute kidney injury (AKI). In a mouse model of cisplatin-induced AKI, oral administration of this compound was shown to improve kidney function, inhibit inflammation, and reduce pathological tissue damage. medchemexpress.com This points to a potential new therapeutic area for this class of compounds beyond their traditional anti-inflammatory and emerging oncologic applications.

Addressing Research Gaps and Challenges in Preclinical Investigations of this compound

Despite promising preclinical data, the translation of COX-2 inhibitors and their NO-donating analogs into clinical practice faces several hurdles. A primary challenge stems from the history of cardiovascular side effects observed with some selective COX-2 inhibitors, which led to market withdrawals and halted the development of many compounds. imperial.ac.ukresearchgate.net Although NO-donating analogs are designed specifically to mitigate these risks, demonstrating this improved safety profile conclusively in advanced preclinical models is a critical and ongoing challenge. wikipedia.orgnih.gov

A significant research gap is the incomplete understanding of the precise mechanisms underlying the beneficial effects of these dual inhibitors, especially in cancer. nih.gov While effects on apoptosis and cell proliferation are documented, the COX-independent actions are not fully elucidated. nih.gov For NO-donating NSAIDs, there is even debate as to whether the NO-releasing moiety is essential for the enhanced anticancer effects, or if other parts of the molecule are responsible. nih.gov

Furthermore, the heterogeneity of diseases like cancer and neurodegenerative disorders presents a major challenge. nih.gov Identifying the specific patient populations and tumor types most likely to respond to these agents requires the development of reliable biomarkers. Comprehensive biomarker studies and large-scale, well-designed preclinical trials are needed to fully understand the therapeutic potential and maximize the benefits of compounds like this compound before successful clinical translation can be achieved. nih.gov

Q & A

Q. What molecular mechanisms underlie the dual inhibition of COX-2 and iNOS by Cox-2/NO-IN-1, and how can these be experimentally validated?

this compound exerts its anti-inflammatory effects by suppressing both COX-2 expression and iNOS activity. Key methodologies include:

- In vitro assays : LPS-stimulated RAW264.7 macrophages are used to measure NO production (via Griess assay) and cytokine levels (TNF-α, IL-6) via ELISA. Western blotting confirms downregulation of iNOS, COX-2, and TLR4 proteins .

- Pathway analysis : NF-κB signaling inhibition is assessed through nuclear translocation assays (e.g., immunofluorescence) and phosphorylation status of IκBα .

| Pathway/Model | Key Outcomes | Experimental Validation |

|---|---|---|

| NF-κB inhibition | Reduced COX-2/iNOS expression | Western blot, EMSA |

| TLR4 suppression | Attenuated inflammatory response | Cytokine profiling |

Q. Which experimental models are validated for studying this compound’s efficacy in inflammatory and renal pathologies?

- In vitro : LPS-induced RAW264.7 cells to mimic acute inflammation .

- In vivo : Cisplatin-induced acute kidney injury (AKI) in C57BL/6 mice. Parameters include serum creatinine, BUN levels, and histopathological scoring of kidney tissues .

- Dose validation : 15–30 mg/kg oral administration in murine models shows dose-dependent reduction in renal damage .

Q. How can researchers validate target engagement and specificity of this compound in complex biological systems?

- Target engagement : Use competitive activity assays (e.g., iNOS enzymatic activity with IC₅₀ = 3.52 μM) and COX-2 inhibition via prostaglandin E₂ (PGE₂) ELISA .

- Specificity profiling : Screen against related isoforms (e.g., COX-1) to rule off-target effects. Proteomic or kinome-wide profiling may further validate selectivity .

Q. What methodologies are recommended for assessing this compound’s anti-inflammatory efficacy in preclinical studies?

- In vitro : Quantify NO (Griess assay), pro-inflammatory cytokines (ELISA), and protein expression (Western blot) in LPS-stimulated macrophages .

- In vivo : Histopathological analysis (H&E staining) of kidney tissues and functional biomarkers (serum creatinine) in AKI models. Include positive controls (e.g., dexamethasone) for comparative efficacy .

Q. How should pharmacokinetic (PK) and pharmacodynamic (PD) parameters be optimized for this compound in oral administration studies?

- PK parameters : Measure bioavailability (e.g., plasma concentration via LC-MS), half-life (t₁/₂), and tissue distribution in murine models .

- PD endpoints : Correlate plasma levels with efficacy markers (e.g., NO reduction, cytokine suppression) at 6–24 hours post-administration .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro IC₅₀ values and in vivo efficacy data for this compound?

- Hypothesis testing : Compare metabolic stability (e.g., liver microsomal assays) and tissue penetration (e.g., mass spectrometry imaging) to explain discrepancies .

- Data normalization : Adjust in vitro IC₅₀ using protein binding corrections or 3D cell culture models to better mimic in vivo conditions .

Q. What experimental designs are optimal for identifying off-target effects of this compound in multi-target inhibition studies?

- Broad-spectrum profiling : Use kinase/GPCR panels or thermal shift assays to detect unintended interactions .

- Transcriptomic analysis : RNA-seq of treated vs. untreated cells to identify dysregulated pathways beyond COX-2/iNOS .

Q. How can conflicting literature on this compound’s renal protective effects be systematically addressed?

- Meta-analysis : Aggregate data from AKI models (cisplatin vs. ischemia-reperfusion) to assess context-dependent efficacy .

- Dose-response re-evaluation : Test subtherapeutic (5 mg/kg) and supratherapeutic (50 mg/kg) doses to clarify therapeutic windows .

Q. What strategies improve reproducibility of this compound’s anti-inflammatory outcomes across laboratories?

- Standardized protocols : Pre-validate LPS batches for RAW264.7 stimulation and standardize cisplatin administration routes in AKI models .

- Open data sharing : Publish raw data (e.g., cytokine levels, histopathology images) in supplementary materials with detailed metadata .

Q. How can multi-omics approaches elucidate this compound’s systemic effects beyond COX-2/iNOS inhibition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.